molecular formula C16H12N4O4 B2890605 1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899968-90-2

1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2890605
CAS RN: 899968-90-2
M. Wt: 324.296
InChI Key: GQKJBQDCWGYMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the nitro group or the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point could be predicted based on the structures of similar compounds .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Naphthyridine Derivatives: A study by Woźniak, Grzegożek, and Suryło (1997) described the methylamination of some 3‐Nitro‐1,8‐naphthyridines with liquid methylamine/potassium permanganate, showcasing the synthesis of 4-methylamino-substituted nitro compounds. This process highlights the reactivity and potential for creating various derivatives of naphthyridines for further study or application (Woźniak, Grzegożek, & Suryło, 1997).
  • Regioselectivity in Reactions: The work by Grzegożek et al. (1991) on the regioselectivity of SNH reactions of some 3-nitro-1,8-naphthyridines with chloromethyl phenyl sulfone underlines the specific conditions under which certain naphthyridine derivatives can be synthesized, further indicating the compound's versatility in chemical synthesis (Grzegożek et al., 1991).

Potential Biological Activities

  • Antibacterial and Anticancer Properties: Naphthyridine derivatives have been explored for their biological activities, including antibacterial and anticancer effects. For instance, the synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters by Santilli, Scotese, and Yurchenco (1975) and the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones by Deady et al. (2005) provide insights into the potential therapeutic applications of such compounds (Santilli, Scotese, & Yurchenco, 1975); (Deady et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs work by interacting with biological macromolecules. Without more information, it’s difficult to speculate on the mechanism of action of this specific compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, without more specific information, it’s difficult to speculate on future directions .

properties

IUPAC Name

1-methyl-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-19-14-10(3-2-8-17-14)9-13(16(19)22)15(21)18-11-4-6-12(7-5-11)20(23)24/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKJBQDCWGYMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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